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Compound of Interest

Compound Name: 4-Hydroxy-n-methylbutanamide

CAS No.: 37941-69-8

Cat. No.: B104137

Get Quote

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4-Hydroxy-n-
methylbutanamide

Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-n-
methylbutanamide (CAS: 37941-69-8), a key chemical intermediate.[1] As drug development

and quality control demand unambiguous molecular characterization, a multi-technique

spectroscopic approach is essential. This document synthesizes data from Nuclear Magnetic

Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to

build a cohesive and validated structural profile. The interpretation herein is grounded in first

principles, explaining the causal relationships between molecular structure and spectral output,

thereby offering a self-validating framework for researchers and scientists in the field.
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4-Hydroxy-n-methylbutanamide is a bifunctional molecule containing both a secondary

amide and a primary alcohol. These functional groups dictate its chemical properties and are

the primary focus of spectroscopic analysis.

Table 1: Core Molecular Properties

Property Value Source

Molecular Formula C₅H₁₁NO₂ PubChem[2]

Molecular Weight 117.15 g/mol PubChem[2]

IUPAC Name
4-hydroxy-N-

methylbutanamide
PubChem[2]

CAS Number 37941-69-8 ChemicalBook[1]

Physical Form Solid ChemicalBook[1]

| Melting Point | 32-34 °C | Chemsrc[3] |

Caption: 2D Structure of 4-Hydroxy-n-methylbutanamide with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
Core Principle & Experimental Causality
¹H NMR spectroscopy provides detailed information about the electronic environment of

hydrogen atoms (protons). The chemical shift (δ) of a proton is governed by the degree of

shielding from the external magnetic field by surrounding electrons. Electronegative atoms like

oxygen and nitrogen withdraw electron density, "deshielding" nearby protons and shifting their

resonance signal to a higher frequency (downfield). Spin-spin coupling, observed as signal

splitting (multiplicity), reveals the number of protons on adjacent carbons, following the n+1

rule.
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-n-methylbutanamide in

~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical;

DMSO-d₆ is often preferred for its ability to slow the exchange of labile -OH and -NH protons,

allowing for their observation and coupling.

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting

its signal to 0.0 ppm.

Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or

higher. A higher field strength provides better signal dispersion and resolution.

Deuterium Exchange: To confirm the identity of -OH and -NH protons, add a drop of D₂O to

the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these

exchangeable protons will diminish or disappear.[4]

Data Interpretation
The structure predicts five distinct proton signals, plus two from the exchangeable N-H and O-H

groups.

Table 2: Predicted ¹H NMR Signal Assignments
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Label
(Protons)

Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H⁵ (N-CH₃) ~2.7 - 2.8 Doublet (d) 3H

Alkyl group
attached to
nitrogen; split
by the single
N-H proton.

H² (-CH₂-C=O) ~2.2 - 2.4 Triplet (t) 2H

Methylene group

alpha to a

carbonyl,

deshielded. Split

by the two H³

protons.[5]

H³ (-CH₂-CH₂-

CH₂-)
~1.8 - 2.0 Quintet (quin) 2H

Methylene group

adjacent to two

other methylene

groups (H² and

H⁴).

H⁴ (-CH₂-OH) ~3.6 - 3.8 Triplet (t) 2H

Methylene group

attached to an

electronegative

oxygen, strongly

deshielded.[4][6]

N-H ~5.0 - 6.5
Broad

Singlet/Quartet
1H

Amide proton

signal. Position is

variable and

concentration-

dependent.[7]

May couple to

H⁵.

| O-H | ~1.0 - 5.0 | Broad Singlet | 1H | Alcohol proton signal. Position is highly variable due to

hydrogen bonding.[6][7] |
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Caption: Labeled protons for correlation with ¹H NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
Core Principle & Experimental Causality
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Like ¹H NMR, chemical shifts

are determined by the electronic environment. Carbonyl carbons are highly deshielded and

appear far downfield. Carbons bonded to electronegative atoms (O, N) are also shifted

downfield compared to simple alkane carbons. Standard ¹³C NMR is proton-decoupled,

meaning each unique carbon atom appears as a single line.

Standard Experimental Protocol
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (~20-50 mg) is often beneficial due to the low natural abundance of the ¹³C

isotope.

Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans is required

compared to ¹H NMR to achieve a good signal-to-noise ratio.

Solvent Signal: The deuterated solvent will produce a characteristic signal (e.g., CDCl₃ at

~77 ppm, DMSO-d₆ at ~39.5 ppm) that can be used for reference.

Data Interpretation
The molecule's symmetry allows for five distinct carbon signals.

Table 3: Predicted ¹³C NMR Signal Assignments
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Label (Carbon) Chemical Shift (δ, ppm) Rationale

C¹ (C=O) ~172 - 175
Carbonyl carbon of a
secondary amide, highly
deshielded.[8]

C⁴ (-CH₂-OH) ~60 - 62

Carbon bonded to the hydroxyl

oxygen, significantly

deshielded.[6][8]

C² (-CH₂-C=O) ~32 - 35
Carbon alpha to the carbonyl

group.

C³ (-CH₂-CH₂-CH₂-) ~28 - 30
Alkane-like carbon, least

affected by functional groups.

| C⁵ (N-CH₃) | ~25 - 27 | Methyl carbon attached to nitrogen. |

[C₅H₁₁NO₂]⁺˙
m/z = 117

[C₅H₉O₂]⁺
m/z = 99

- H₂O

[C₂H₆N]⁺
m/z = 58

N-CO Cleavage

[C₃H₃O₂]˙

N-CO Cleavage

[CH₃O]⁺
m/z = 45

Alpha-Cleavage (Alcohol)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

